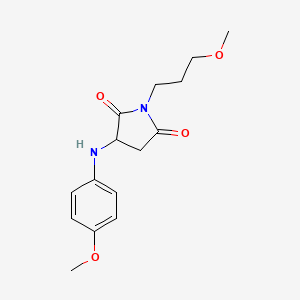

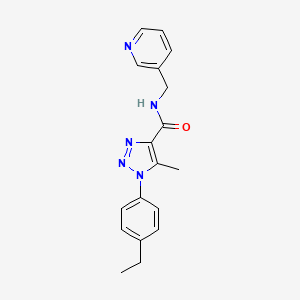

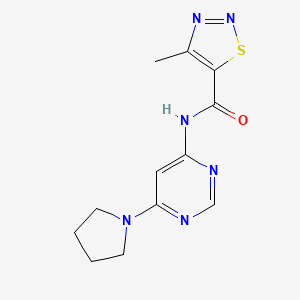

N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides, such as "N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide," are a class of organic compounds known for their diverse biological activities. These compounds often feature in the development of new pharmaceuticals and materials due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of corresponding acids or acid chlorides with amines in the presence of dehydrating agents. For example, Patel and Dhameliya (2010) described the synthesis of benzylidene substituted benzamides with antimicrobial activities, which might share similar synthetic pathways to the compound (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including substituent effects on the benzamide core, can significantly influence their chemical behavior and biological activity. For instance, Mortimer et al. (2006) explored the structure-activity relationships in benzothiazole derivatives, demonstrating how modifications to the molecular structure can alter antiproliferative activities (Mortimer et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on their functional groups. The study by Grunder-Klotz and Ehrhardt (1991) on protecting groups for thiazetidine derivatives offers insight into possible chemical transformations relevant to benzamide compounds (Grunder-Klotz & Ehrhardt, 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of benzamide derivatives in various environments. The research by Karabulut et al. (2014) on the molecular structure of benzamides, determined through X-ray diffraction and DFT calculations, provides valuable information on how these properties can be analyzed and predicted (Karabulut et al., 2014).

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

The synthesis of benzo[c][1,8]phenanthroline derivatives, undertaken for potential antitumor properties, involved the preparation of dimethoxy benzo[c][1,8]phenanthrolin-6-ones using compounds similar to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide. This process involved the cyclization of benzamide derivatives and produced unexpected internal Diels-Alder adducts from a benzyne intermediate (Prado, Michel, Tillequin, & Koch, 2006).

Development of Novel Chemical Moieties

The 3,4-dimethoxybenzyl group, akin to the structure of N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide, was used to N-protect diphenyl 1,2-thiazetidine dioxide derivatives. This group demonstrated easy elimination and influenced the yield of the final compounds (Grunder-Klotz & Ehrhardt, 1991).

Synthesis of Acaricidal Compounds

Research into novel 1,3-oxazolines, containing an oxime ether moiety, utilized intermediate compounds with structural similarities to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide. These compounds exhibited significant acaricidal activity and potential application in controlling spider mites (Li et al., 2014).

Biological and Pharmacological Research

Anticancer Agent Development

Synthesis of new benzothiazole acylhydrazones, related to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide, was pursued for their potential as anticancer agents. The compounds exhibited promising activity against various cancer cell lines (Osmaniye et al., 2018).

Investigation of Dyes for Biological Applications

Novel arylazothiazole disperse dyes containing selenium were synthesized and tested for antimicrobial and antitumor activities. These compounds, with structural relations to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide, showed high efficiency in vitro (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

ACAT Inhibition for Therapeutic Purposes

Novel derivatives of N-(4,5-diphenylthiazol-2-yl) were prepared as potential acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors, demonstrating the diverse pharmacological potential of compounds structurally related to N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide (Romeo et al., 1999).

特性

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-28-19-15-9-14-18(21(19)29-2)23(27)26-24-25-20(16-10-5-3-6-11-16)22(30-24)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBILVNLMDGAPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-diphenylthiazol-2-yl)-2,3-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

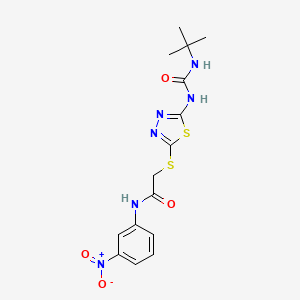

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2483354.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2483356.png)

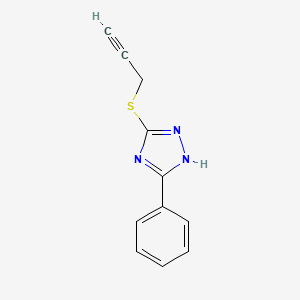

![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)

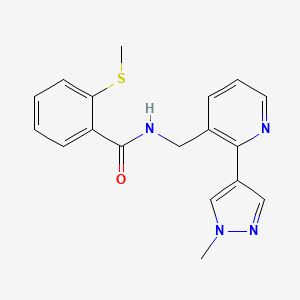

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483366.png)

![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)